![molecular formula C14H13ClN2O4S2 B2921681 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide CAS No. 1161942-89-7](/img/structure/B2921681.png)
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine . They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, due to the presence of “benzenesulfonamide” in the name. The “(E)-2-(2-chlorophenyl)ethenyl” part suggests the presence of a 2-chlorophenyl group attached to an ethenyl (vinyl) group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds. For example, it might react with acids or bases, or undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Structural Insights and Potential Medicinal Applications
Research on the structural aspects of sulfonamide derivatives, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, has highlighted their stabilization by extensive intra- and intermolecular hydrogen bonds. These compounds form chains of molecules through hydrogen bonds involving sulfonamide and carbamoyl groups, suggesting a framework for novel compounds with significant medicinal potential (Siddiqui et al., 2008).
Antitumor Activities
Several sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity. For instance, indazolyl-benzenesulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity against various tumor cell lines, highlighting the potential for sulfonamides in cancer therapy (Abbassi et al., 2012). Additionally, sulfonamide derivatives incorporating 1,3,5-triazine moieties have shown inhibition of carbonic anhydrase isozymes, presenting a novel approach for managing hypoxic tumors (Garaj et al., 2004).
Enzyme Inhibition for Therapeutic Use
The synthesis of sulfonamide hybrids has revealed their biological potential beyond antitumor activities. For example, Schiff bases of benzenesulfonamide have been investigated for enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, indicating their potential for treating neurodegenerative diseases (Kausar et al., 2019).
Sulfonamide Derivatives as Antimicrobial Agents
Sulfonamide derivatives have also been studied for their antimicrobial properties. The synthesis and characterization of novel 4-(2-methylacetamide)benzenesulfonamide derivatives have shown effective antimicrobial activities, underscoring the versatility of sulfonamides in developing new antimicrobial drugs (Durgun et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-12-6-2-1-5-11(12)9-10-22(18,19)17-13-7-3-4-8-14(13)23(16,20)21/h1-10,17H,(H2,16,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVACPHKBWKVIP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide](/img/structure/B2921598.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)

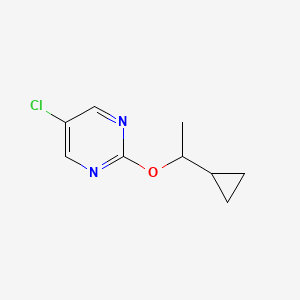
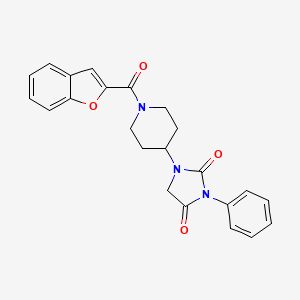
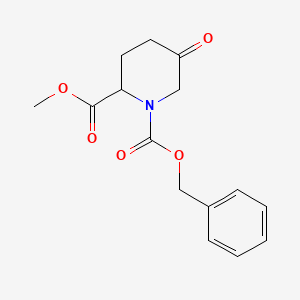

![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)

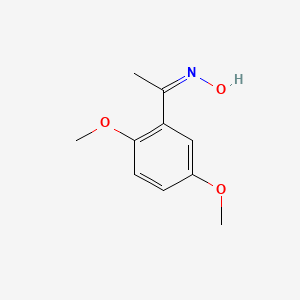
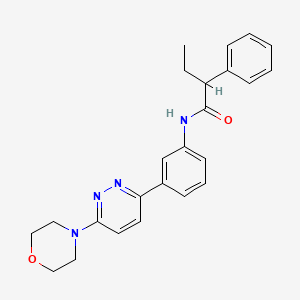
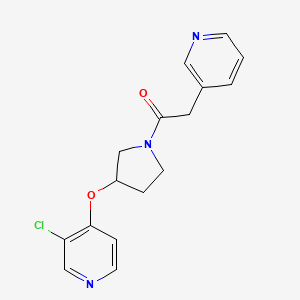
![2-Bromo-4,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2921621.png)
